molecular formula C13H13N3O B11947927 1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine CAS No. 21444-68-8

1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine

Cat. No.: B11947927
CAS No.: 21444-68-8
M. Wt: 227.26 g/mol
InChI Key: ZJGUHSOEWQNPHF-UHFFFAOYSA-N
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Description

1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a methyl group and a 5-methylfuran substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine typically involves the cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides. This process can be achieved through intramolecular cyclization under acidic or basic conditions . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-methylfuran substituent enhances its potential as a versatile intermediate in organic synthesis and its biological activity.

Properties

CAS No.

21444-68-8

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

1-methyl-2-(5-methylfuran-2-yl)benzimidazol-5-amine

InChI

InChI=1S/C13H13N3O/c1-8-3-6-12(17-8)13-15-10-7-9(14)4-5-11(10)16(13)2/h3-7H,14H2,1-2H3

InChI Key

ZJGUHSOEWQNPHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(N2C)C=CC(=C3)N

Origin of Product

United States

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